molecular formula C10H12O3 B14851628 3-Hydroxy-5-isopropoxybenzaldehyde

3-Hydroxy-5-isopropoxybenzaldehyde

Cat. No.: B14851628
M. Wt: 180.20 g/mol
InChI Key: MIQBQKAXBNXBCQ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H12O3 It is a derivative of benzaldehyde, featuring a hydroxyl group at the third position and an isopropoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-isopropoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Hydroxylation: Introduction of a hydroxyl group at the third position can be achieved through various hydroxylation reactions.

    Isopropoxylation: The isopropoxy group is introduced at the fifth position using isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-isopropoxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and isopropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: 3-Hydroxy-5-isopropoxybenzoic acid.

    Reduction: 3-Hydroxy-5-isopropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-isopropoxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and isopropoxy groups can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzaldehyde: Lacks the isopropoxy group, making it less hydrophobic.

    5-Isopropoxybenzaldehyde: Lacks the hydroxyl group, affecting its hydrogen bonding capability.

    3,5-Dihydroxybenzaldehyde: Contains two hydroxyl groups, increasing its polarity.

Uniqueness

3-Hydroxy-5-isopropoxybenzaldehyde is unique due to the presence of both hydroxyl and isopropoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-hydroxy-5-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H12O3/c1-7(2)13-10-4-8(6-11)3-9(12)5-10/h3-7,12H,1-2H3

InChI Key

MIQBQKAXBNXBCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)C=O

Origin of Product

United States

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